Deacetylamino-7-oxocolchicine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,10-tetramethoxy-5,6-dihydrobenzo[a]heptalene-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZPMNFNMFLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(=O)CCC3=CC(=C(C(=C32)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171697 | |
| Record name | Benzo(a)heptalene-7,9-dione, 5,6-dihydro-1,2,3,10-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850-57-3 | |
| Record name | Benzo(a)heptalene-7,9-dione, 5,6-dihydro-1,2,3,10-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001850573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deacetylamino-7-oxocolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deacetylamino-7-oxocolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deacetylamino-7-oxocolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(a)heptalene-7,9-dione, 5,6-dihydro-1,2,3,10-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for Deacetylamino 7 Oxocolchicine and Its Analogues
Synthetic Pathways and Methodologies for Deacetylamino-7-oxocolchicine Core Structure
The first step, deacetylation, can be achieved through acid or base-catalyzed hydrolysis. For instance, refluxing colchicine (B1669291) in the presence of an acid, such as hydrochloric acid, is a known method to cleave the amide bond and yield N-deacetylcolchicine. iastatedigitalpress.comresearchgate.net This intermediate possesses a primary amine at the C-7 position.
The subsequent conversion of the C-7 amine to a ketone (oxo) functionality is a more complex transformation. Direct oxidation of the primary amine to a ketone at this position would be challenging. A more likely pathway involves the hydrolysis of the amine to a hydroxyl group, followed by oxidation. Alternatively, oxidative deamination could be explored. The presence of the tropolone (B20159) ring (Ring C) and the methoxy-substituted benzene (B151609) ring (Ring A) necessitates careful selection of reagents to avoid unwanted side reactions. iastatedigitalpress.com
A hypothetical reaction sequence starting from colchicine is outlined below:
Table 1: Postulated Synthetic Pathway for this compound from Colchicine
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Deacetylation | HCl (aq), reflux | N-deacetylcolchicine |
This table represents a hypothetical pathway based on known chemical transformations of the colchicine scaffold.
Design and Preparation of Novel this compound Derivatives
The core structure of this compound offers several sites for chemical modification to generate novel derivatives. The primary targets for derivatization would be the functional groups on the A and C rings, as the B ring is typically less reactive.
The three methoxy (B1213986) groups on Ring A could be selectively demethylated to produce phenolic derivatives, which could then be used for further functionalization, such as etherification or esterification. The tropolone C-ring, specifically the methoxy group at C-10, is another common site for modification in colchicinoids. Nucleophilic substitution with various amines or thiols can lead to a diverse range of analogues. mdpi.com
Furthermore, the ketone at C-9 is a potential site for reactions such as reduction to a hydroxyl group or reductive amination. The design of such derivatives would be guided by structure-activity relationship (SAR) studies, aiming to explore the chemical space around the core scaffold. For example, the synthesis of novel 7-oxo and 7-hydroxy trifluoroallocolchicinoids has been achieved through intramolecular cyclization of o-phenyl-β-phenylalanines, demonstrating a strategy to build the core ring system with modifications. nih.gov
Chemo-enzymatic Approaches in this compound Synthesis Research
Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic catalysis. researchgate.net While no specific chemo-enzymatic methods for this compound have been documented, the general application of enzymes in natural product synthesis suggests potential strategies. researchgate.net
Enzymes such as lipases or proteases could be employed for the selective deacetylation of colchicine to N-deacetylcolchicine under mild conditions, potentially avoiding the harsh reagents used in purely chemical hydrolysis. researchgate.net For instance, lipases are known to catalyze hydrolysis reactions and can be highly regioselective and stereoselective.
Furthermore, oxidoreductases could be investigated for the oxidation step. An appropriate enzyme could potentially catalyze the oxidation at C-7 with high specificity, which is often a challenge in complex molecules using traditional chemical oxidants. The development of such a chemo-enzymatic route would be highly valuable for producing the target compound and its analogues in a more environmentally friendly and efficient manner.
Stereoselective Synthesis and Stereoisomeric Investigations of this compound Analogues
The colchicine scaffold possesses axial chirality due to the restricted rotation (atropisomerism) around the biaryl bond connecting the A and C rings. Natural colchicine exists as the (aS)-enantiomer. Any synthesis or derivatization of this compound must consider this stereochemical feature.
The stereocenter at C-7 in colchicine is of the (S)-configuration. The chemical transformations to produce this compound—hydrolysis and oxidation—would result in the loss of this chiral center as the carbon becomes sp²-hybridized in the ketone.
However, in the synthesis of analogues where the C-7 oxo group is further modified, for example, by reduction to a hydroxyl group or conversion to a substituted amine, a new stereocenter would be created. Stereoselective synthesis would be crucial to control the configuration at this position. This could be achieved using chiral reducing agents or through stereoselective catalytic methods. The investigation of the different stereoisomers would be essential, as they would likely exhibit different biological properties due to the specific three-dimensional arrangement required for interaction with biological targets.
Molecular Mechanisms of Action and Cellular Biology of Deacetylamino 7 Oxocolchicine
Microtubule Dynamics and Tubulin Polymerization Inhibition by Deacetylamino-7-oxocolchicine
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. biorxiv.orgcytoskeleton.comcellsignal.com The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. cytoskeleton.comcellsignal.com this compound, like its parent compound colchicine (B1669291), disrupts this crucial equilibrium by inhibiting tubulin polymerization. biorxiv.orgnih.gov This interference with microtubule dynamics is a key mechanism behind its biological activities. tdl.orgekb.eg
Specificity of Binding to the Colchicine Site on Tubulin
This compound exerts its effects by binding to tubulin at a specific location known as the colchicine-binding site (CBS). tdl.orgnih.gov This site is located at the interface between the α- and β-tubulin subunits. nih.gov The binding of compounds to this site prevents the tubulin dimers from polymerizing into microtubules, thereby destabilizing the microtubule network. nih.govtdl.orgnih.gov The interaction is highly specific, and even small modifications to the structure of a CBS inhibitor can significantly alter its binding affinity and efficacy. nih.gov The binding of this compound to this site is competitive with colchicine, indicating that they share the same or an overlapping binding pocket. nih.gov
Structural Basis of Tubulin-Deacetylamino-7-oxocolchicine Complex Formation
The formation of the tubulin-Deacetylamino-7-oxocolchicine complex is rooted in the specific molecular interactions between the compound and the amino acid residues within the colchicine binding site. While the precise crystal structure of this compound complexed with tubulin is not detailed in the provided results, the general principles of binding to the colchicine site are well-established for related molecules. nih.govnih.govnih.gov The binding of colchicine itself involves hydrogen bonds and van der Waals interactions with residues on both α- and β-tubulin. nih.gov Specifically, the A ring (trimethoxyphenyl ring) and the C ring (tropolone ring) of colchicine are crucial for this interaction. nih.gov It is highly probable that this compound forms a similarly stable complex through analogous interactions, leading to a conformational change in the tubulin dimer that renders it incapable of incorporating into growing microtubules.
Cell Cycle Modulation by this compound
The cell cycle is a tightly regulated series of events that leads to cell growth and division. youtube.com It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). youtube.com The integrity of the microtubule cytoskeleton is paramount for the successful completion of the M phase.
Induction of G2/M Phase Cell Cycle Arrest
A primary consequence of the microtubule disruption caused by this compound is the arrest of the cell cycle in the G2/M phase. researchgate.netmedsci.orgjournalagent.com This arrest is a well-documented effect of many colchicine-binding site inhibitors. nih.govresearchgate.net When the mitotic spindle fails to form correctly due to the inhibition of tubulin polymerization, the cell cannot proceed through mitosis. researchgate.netjournalagent.com This triggers a cellular surveillance mechanism that halts the cell cycle, preventing the segregation of chromosomes into daughter cells. medsci.orgjournalagent.com Studies on related compounds have shown a significant increase in the population of cells in the G2/M phase following treatment. medsci.orgjournalagent.com For example, colchicine has been shown to induce a significant arrest of the cell cycle at the G2/M phase in MCF-7 breast cancer cells. researchgate.netjournalagent.com
Activation of Spindle Assembly Checkpoint Mechanisms
The G2/M arrest induced by this compound is mediated by the spindle assembly checkpoint (SAC). nih.govnih.gov The SAC is a critical control system that ensures the fidelity of chromosome segregation during mitosis. nih.govnih.govembopress.org It monitors the attachment of microtubules to the kinetochores of sister chromatids. nih.govnih.gov When unattached kinetochores are detected, as is the case when microtubule formation is inhibited, the SAC is activated. nih.govfrontiersin.orgmdpi.com This activation leads to the generation of an inhibitory signal that prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating the separation of sister chromatids and mitotic exit. nih.govnih.gov The SAC, therefore, acts as a brake, holding the cell in mitosis until all chromosomes are properly attached to a functional spindle. nih.govmdpi.com The persistent activation of the SAC due to the absence of a viable spindle ultimately leads to the observed G2/M arrest. embopress.org
Mechanisms of Cell Death Induction by this compound
The induction of cell death is a hallmark of colchicine and its derivatives, primarily through the activation of apoptosis and potentially other cell death modalities like autophagy.
Based on studies of closely related colchicine analogs, this compound is anticipated to induce apoptosis, a form of programmed cell death, in rapidly dividing cells. The primary mechanism is linked to its interaction with tubulin, leading to microtubule depolymerization. This disruption of the cytoskeleton triggers a cascade of events culminating in apoptotic cell death.
One analog, CT20126, has been shown to induce apoptosis by modulating microtubule integrity, leading to cell cycle arrest at the G2/M phase. nih.gov This arrest is a common cellular response to microtubule-disrupting agents and is often a prelude to apoptosis. The apoptotic activity of CT20126 in Jurkat T cells was found to be more potent than that of colchicine itself, as evidenced by a higher percentage of apoptotic cells and activation of caspase-3. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway.
Furthermore, other novel colchicine analogs have been demonstrated to induce apoptosis through the mitochondrial pathway. brieflands.com This involves the generation of reactive oxygen species (ROS), a decline in mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c into the cytosol. brieflands.com The released cytochrome c then activates the caspase cascade, leading to the execution of the apoptotic program. brieflands.com For instance, the analog N-acetyl-O-methylcolchinol (NSC 51046) was found to induce apoptosis in pancreatic cancer cells. nih.govplos.org
The table below summarizes the apoptotic effects of various colchicine analogs, which can be considered indicative of the potential mechanisms of this compound.
| Colchicine Analog | Cell Line(s) | Observed Apoptotic Effects | Reference(s) |
| CT20126 | Jurkat T cells | G2/M arrest, caspase-3 activation | nih.gov |
| NSC 51046 | BxPC-3, PANC-1 | Induction of apoptosis | nih.govplos.org |
| Unnamed Analogs | Cancerous B-lymphocytes | ROS generation, decreased mitochondrial membrane potential, cytochrome c release, caspase-3 activation | brieflands.com |
In addition to apoptosis, autophagy has emerged as another critical cellular process modulated by colchicine analogs. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It can function as a survival mechanism under stress, but can also lead to a form of programmed cell death known as autophagic cell death.
A novel allocolchicine (B1217306) analog, (S)-3,8,9,10-tetramethoxyallocolchicine (also known as Green 1), has been shown to induce pro-death autophagy in pancreatic cancer cells and leukemia cells, while notably not affecting normal human fibroblasts. nih.govplos.org This suggests a degree of selectivity for cancer cells. Interestingly, this induction of autophagy by Green 1 appears to be independent of tubulin polymerization, indicating a different molecular target for this particular analog. nih.govplos.org The pro-death autophagy was associated with an increase in the production of reactive oxygen species (ROS) in the mitochondria of cancer cells. nih.govplos.org
This finding is significant as it points to the possibility that this compound might also induce cell death through autophagy, potentially via a mechanism that is distinct from its tubulin-targeting effects. The ability to trigger different cell death pathways could be a valuable therapeutic characteristic.
The table below outlines the autophagic effects observed with a colchicine analog.
| Colchicine Analog | Cell Line(s) | Observed Autophagic Effects | Reference(s) |
| Green 1 | BxPC-3, PANC-1, E6-1 | Induction of pro-death autophagy, increased ROS production | nih.govplos.org |
Other Investigated Molecular Targets and Cellular Pathways Beyond Tubulin Interaction
While the primary mechanism of action of colchicine and many of its derivatives is the inhibition of tubulin polymerization, emerging evidence suggests that some analogs may have alternative or additional molecular targets.
The study of the colchicine analog "Green 1" provides compelling evidence for non-tubulin related protein interactions. Unlike its parent compound, Green 1 did not appear to affect tubulin polymerization, yet it induced pro-death autophagy in cancer cells. nih.govplos.org This strongly suggests that it interacts with a different molecular target to exert its cytotoxic effects. While the specific non-tubulin protein target of Green 1 has not yet been identified, this finding opens up the possibility that this compound could also have off-target effects or interact with other proteins beyond tubulin. The identification of such targets is a crucial area for future research to fully understand the compound's biological activity.
The cellular effects of colchicine analogs are often mediated by the modulation of key intracellular signaling cascades. Research on the analog IIIM-067 has shown that it can differentially regulate the PI3K/AKT/mTOR signaling pathway in A549 lung cancer cells. jcimjournal.com This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers. The ability of a colchicine analog to modulate this pathway highlights a potential mechanism for its anticancer activity that extends beyond simple microtubule disruption. Given the structural similarities, it is plausible that this compound could also influence the PI3K/AKT/mTOR pathway or other important signaling cascades that govern cell fate.
Structure Activity Relationship Sar Studies of Deacetylamino 7 Oxocolchicine and Its Analogues
Elucidation of Key Structural Motifs Essential for Tubulin Binding Affinity
The binding of colchicinoids to tubulin is a highly specific interaction, dictated by the presence and orientation of key structural motifs within the molecule. Deacetylamino-7-oxocolchicine, like its parent compound colchicine (B1669291), possesses a characteristic tricyclic scaffold that is fundamental for its affinity to the colchicine binding site on the β-subunit of the tubulin heterodimer. nih.govmdpi.com This binding site is located at the interface between the α and β-tubulin subunits. mdpi.com
The essential structural components for tubulin binding include:
The Trimethoxyphenyl Ring (A-Ring): This ring is a crucial pharmacophore that anchors the molecule within a hydrophobic pocket of the β-tubulin subunit. The methoxy (B1213986) groups at positions 1, 2, and 3 are vital for establishing favorable interactions. Specifically, the trimethoxyphenyl ring of colchicine has been shown to form hydrogen bonds with Cys-241 of β-tubulin. mdpi.com
The B-Ring: While not as directly involved in binding as the A and C rings, the seven-membered B-ring acts as a linker, maintaining the correct spatial orientation between the A and C rings. This proper positioning is essential for the molecule to fit snugly into the colchicine binding site. mdpi.com
The interaction of these motifs with the tubulin protein induces a conformational change in the tubulin heterodimer, leading to the inhibition of microtubule polymerization. mdpi.com This disruption of the microtubule network ultimately interferes with cell division processes.
Impact of Substituent Modifications on the Tropone (B1200060) (C-Ring) and A-Ring
The systematic modification of substituents on the tropone (C-Ring) and the trimethoxyphenyl (A-Ring) of colchicinoids has provided valuable insights into the SAR of these compounds.
A-Ring Modifications:
The methoxy groups on the A-ring are critical for activity. Studies have shown that altering the number or position of these methoxy groups can significantly impact tubulin binding affinity. The 3,4,5-trimethoxy substitution pattern is generally considered optimal for potent inhibition of tubulin polymerization. mdpi.com
C-Ring (Tropone) Modifications:
The tropolone (B20159) C-ring is highly sensitive to chemical modifications. The carbonyl group and the methoxy group on this ring are key interaction points. Replacement of the tropolone ring with other aromatic or heterocyclic systems often leads to a decrease or loss of activity, highlighting its importance for binding.
The following table summarizes the impact of key modifications on tubulin binding:
| Ring | Modification | Impact on Tubulin Binding Affinity |
| A-Ring | Alteration of the 3,4,5-trimethoxy pattern | Generally leads to a decrease in affinity. |
| C-Ring | Replacement of the tropolone system | Often results in a significant loss of activity. |
| C-Ring | Modification of the carbonyl or methoxy group | Can drastically alter binding affinity. |
These findings underscore the stringent structural requirements for effective interaction with the colchicine binding site on tubulin.
Role of Stereochemistry and Absolute Configuration in Biological Activity
The biological activity of colchicinoids is intrinsically linked to their stereochemistry. The absolute configuration at the C7 position of the B-ring is a critical determinant of tubulin binding affinity. Naturally occurring colchicine and its active analogues possess the (S) configuration at this stereocenter.
The specific three-dimensional arrangement of the A and C rings, dictated by the B-ring's conformation and the stereochemistry at C7, is crucial for fitting into the colchicine binding pocket. Inversion of the stereochemistry at C7 to the (R) configuration typically results in a dramatic loss of biological activity, as the molecule can no longer adopt the correct conformation to bind effectively to tubulin. mdpi.com
This stereochemical dependence highlights the highly specific and chiral nature of the colchicine binding site on tubulin. The protein's architecture creates a well-defined space that preferentially accommodates one enantiomer over the other, emphasizing the importance of precise molecular geometry for biological function.
Computational Approaches to SAR: Pharmacophore Modeling and Ligand-Based Design
Computational methods have become indispensable tools in understanding the SAR of tubulin inhibitors like this compound. nih.gov Pharmacophore modeling, in particular, has proven to be a valuable approach for identifying the essential chemical features required for tubulin binding. nih.govdovepress.com
A pharmacophore model represents the key three-dimensional arrangement of functional groups necessary for biological activity. nih.govpeerj.com For colchicinoids, a typical pharmacophore model would include:
Hydrogen Bond Acceptors: Corresponding to the oxygen atoms of the methoxy groups on the A-ring and the carbonyl group on the C-ring.
Hydrogen Bond Donors: Potentially from hydroxylated analogues.
Aromatic/Hydrophobic Regions: Representing the A and C rings.
These models can be generated based on the structure of known active ligands (ligand-based) or the structure of the tubulin binding site (structure-based). frontiersin.org Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active tubulin inhibitors. dovepress.compeerj.com This approach accelerates the discovery of novel lead compounds. peerj.com
Ligand-based design, which utilizes the SAR data from existing analogues, also plays a crucial role. By correlating structural modifications with changes in biological activity, quantitative structure-activity relationship (QSAR) models can be developed. rsc.org These models can then predict the activity of newly designed compounds, guiding synthetic efforts towards more potent and selective tubulin inhibitors.
Preclinical Investigations of Biological Potential
Combination Studies of Deacetylamino-7-oxocolchicine with Other Investigational Agents in Preclinical Settings
Comprehensive searches of available scientific literature and clinical trial databases did not yield specific preclinical studies investigating the combination of this compound with other investigational agents. While research into the anticancer potential of colchicine (B1669291) and its analogs often involves combination strategies to enhance efficacy and overcome resistance, specific data for this compound in this context is not publicly available.
The rationale for combining tubulin-binding agents like colchicine derivatives with other anticancer drugs is well-established in preclinical cancer research. nih.govmdpi.com Such strategies aim to exploit synergistic effects by targeting multiple cellular pathways simultaneously. crownbio.com For instance, agents that disrupt the cell cycle or induce DNA damage are often explored in combination with microtubule inhibitors. mdpi.com However, without specific studies on this compound, any discussion of its potential combination therapies would be speculative.
The development of effective combination therapies relies on rigorous preclinical evaluation, often involving high-throughput screening and in vivo models to identify synergistic interactions. crownbio.comnih.gov These studies are crucial for determining the potential of a new compound for further clinical development in combination regimens. researchgate.net
Future preclinical research may explore the potential of this compound in combination with other chemotherapeutic or targeted agents. Such studies would be necessary to generate the data required to assess its synergistic or additive effects and to provide a rationale for any potential clinical investigation of combination therapies involving this compound.
Advanced Analytical and Biophysical Methodologies in Deacetylamino 7 Oxocolchicine Research
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis (e.g., Advanced NMR and Mass Spectrometry Applications)
Advanced spectroscopic techniques are fundamental to the unequivocal identification and structural characterization of novel compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of Deacetylamino-7-oxocolchicine, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Orbitrap or FT-ICR) would provide this data with high precision. Tandem mass spectrometry (MS/MS) would further be used to fragment the molecule, yielding a characteristic fragmentation pattern that could be used for structural confirmation and for the identification of the compound in complex mixtures. Specific HRMS data and detailed fragmentation analysis for this compound are not available in the literature.
Chromatographic Methods for Isolation, Purity Assessment, and Quantification in Biological Samples for Research
Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a synthesized or isolated compound like this compound. A validated HPLC method, likely using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water), would be developed to separate the compound from any impurities or starting materials. The purity would be determined by the peak area percentage from the chromatogram, typically detected by a UV-Vis detector set at a wavelength corresponding to the compound's chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS): For quantification in biological matrices (e.g., plasma, cell lysates), a more sensitive and selective LC-MS/MS method would be required. This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. A specific precursor-to-product ion transition for this compound would be monitored in Multiple Reaction Monitoring (MRM) mode, allowing for highly sensitive and specific quantification, even in complex biological samples. No published, validated HPLC or LC-MS/MS methods for the analysis of this compound have been identified.
X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Tubulin-Ligand Complex Structures
Determining the high-resolution structure of a ligand bound to its protein target is crucial for understanding its mechanism of action and for structure-based drug design.
X-ray Crystallography: This technique could provide an atomic-level picture of how this compound binds to the colchicine (B1669291) site on the tubulin heterodimer. Researchers would first need to co-crystallize the tubulin-ligand complex. Successful crystallization and subsequent X-ray diffraction analysis would reveal the precise binding orientation of the compound, the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions), and any conformational changes in tubulin upon binding. While numerous crystal structures of tubulin in complex with other colchicine-site inhibitors exist, a structure containing this compound has not been deposited in the Protein Data Bank (PDB).
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Kinetics and Thermodynamics
Biophysical techniques are essential for quantitatively characterizing the binding interaction between a ligand and its target protein.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A typical experiment would involve titrating this compound into a solution containing purified tubulin. The resulting data would provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is vital for understanding the driving forces of the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring binding events in real-time. In an SPR experiment, tubulin would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The resulting sensorgram would allow for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Despite the utility of these techniques, no ITC or SPR data characterizing the binding of this compound to tubulin has been reported in the scientific literature.
Advanced Imaging Techniques for Cellular Localization and Microtubule Dynamics Studies
Advanced microscopy techniques are critical for visualizing the effects of a compound on the microtubule network within living cells.
Fluorescence Microscopy: To study its cellular effects, a fluorescent derivative of this compound could be synthesized to directly visualize its subcellular localization. Alternatively, immunofluorescence microscopy could be used to observe the effects of the unlabeled compound on the microtubule cytoskeleton. Cells would be treated with this compound, and then the microtubules would be stained with fluorescently labeled antibodies against tubulin. This would reveal changes in microtubule organization, density, and morphology.
Live-Cell Imaging: To study the impact on microtubule dynamics, live-cell imaging of cells expressing fluorescently tagged tubulin (e.g., GFP-tubulin) would be employed. By treating these cells with this compound and acquiring time-lapse images, researchers could measure key parameters of microtubule dynamic instability, such as growth and shortening rates, and the frequency of catastrophes (transitions from growth to shortening) and rescues (transitions from shortening to growth). Such studies would provide direct evidence of the compound's mechanism of action at the cellular level. Currently, no studies utilizing these advanced imaging techniques to investigate the cellular effects of this compound have been published.
Computational and Theoretical Studies in Deacetylamino 7 Oxocolchicine Research
Computational and theoretical methods are indispensable in modern medicinal chemistry for elucidating the mechanisms of action, predicting the activity, and guiding the design of novel therapeutic agents. In the context of Deacetylamino-7-oxocolchicine and its analogues, these in silico approaches provide profound insights into their interactions with biological targets, their dynamic behavior, and the structural features essential for their activity. These studies accelerate the drug discovery process by enabling the rational design of more potent and selective compounds.
Future Research Directions and Unexplored Avenues for Deacetylamino 7 Oxocolchicine
Development of Novel Synthetic Routes and Chemical Space Exploration for Improved Analogues
Future research should prioritize the development of efficient and scalable synthetic routes for deacetylamino-7-oxocolchicine. A robust synthetic platform would not only ensure a steady supply for preclinical studies but also facilitate the generation of a diverse library of analogues. Exploring the chemical space around this scaffold could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Key Research Objectives:
Optimization of Synthesis: Developing stereoselective and high-yielding synthetic methods to produce this compound and its derivatives.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand the chemical features essential for biological activity. This could involve alterations to the A and C rings, as well as the introduction of various substituents at different positions. researchgate.net
Computational Modeling: Utilizing in silico tools to predict the binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed analogues, thereby guiding synthetic efforts.
| Potential Analogue Class | Rationale for Synthesis | Desired Improvement |
| A-ring modified analogues | To explore the impact of aromatic substituents on tubulin binding and anti-inflammatory activity. | Enhanced potency and reduced toxicity. |
| C-ring modified analogues | To investigate the role of the tropolone (B20159) ring in the mechanism of action and to potentially improve metabolic stability. | Improved pharmacokinetic profile. |
| Pro-drug formulations | To enhance bioavailability and target-specific drug delivery. | Increased therapeutic index. |
Deeper Elucidation of Systems-Level Cellular and Molecular Regulatory Networks
While the primary mechanism of action of colchicine (B1669291) and its analogues is the disruption of microtubule polymerization, the downstream cellular and molecular consequences are complex and not fully understood for this compound. Future research should employ a systems biology approach to unravel the intricate regulatory networks modulated by this compound.
Key Research Objectives:
Target Identification and Validation: Beyond tubulin, identifying other potential protein targets of this compound using techniques like chemical proteomics.
Signaling Pathway Analysis: Mapping the signaling pathways that are significantly perturbed upon treatment with the compound, including pathways related to inflammation, apoptosis, and cell cycle control.
Network Biology: Integrating multi-omics data to construct comprehensive models of the cellular response to this compound, providing a holistic understanding of its mechanism of action.
Exploration of Broader Preclinical Disease Models Beyond Current Scope
The therapeutic potential of colchicine extends beyond its use in gout and familial Mediterranean fever, with emerging applications in cardiovascular diseases and cancer. This compound, with its potentially modified pharmacological profile, should be evaluated in a wider range of preclinical disease models.
Key Research Objectives:
Oncology Models: Assessing the anti-cancer efficacy of this compound in various cancer models, including patient-derived xenografts (PDXs) and circulating tumor cell (CTC)-derived explants (CDXs). amegroups.org These models can provide valuable insights into tumor heterogeneity and drug response. nih.govnih.govmdpi.com
Inflammatory and Autoimmune Disease Models: Investigating the anti-inflammatory and immunomodulatory effects in relevant animal models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. nih.govnih.gov
Neurodegenerative Disease Models: Given the role of microtubule stability in neuronal function, exploring the potential of this compound in models of Alzheimer's disease and other tauopathies could be a promising avenue. researchgate.netresearchgate.net
| Preclinical Model Type | Disease Area | Rationale |
| Patient-Derived Xenografts (PDX) | Various Cancers | Better recapitulation of human tumor biology and heterogeneity. |
| Collagen-Induced Arthritis (CIA) Model | Rheumatoid Arthritis | To assess anti-inflammatory and joint-protective effects. |
| Experimental Autoimmune Encephalomyelitis (EAE) Model | Multiple Sclerosis | To evaluate immunomodulatory and neuroprotective potential. |
| Transgenic Alzheimer's Disease Mouse Models | Alzheimer's Disease | To investigate effects on microtubule stability and tau pathology. |
Integration of Omics Data for Comprehensive Mechanistic Understanding
To gain a deeper and more comprehensive understanding of the biological effects of this compound, it is crucial to integrate data from various "omics" platforms. This approach can reveal novel biomarkers of drug response and provide insights into mechanisms of action and potential resistance. mdpi.comfrontiersin.orgnih.govplos.orgmdpi.com
Key Research Objectives:
Transcriptomics: Analyzing changes in gene expression profiles in response to treatment to identify key regulated genes and pathways.
Proteomics: Quantifying alterations in the proteome to understand the functional consequences of gene expression changes.
Metabolomics: Profiling metabolic changes to identify key metabolic pathways affected by the compound.
Integrative Analysis: Combining these multi-omics datasets to build a comprehensive picture of the cellular and systemic response to this compound.
Innovation in Advanced Delivery Systems for Research and Targeted Cellular Studies
The therapeutic application of many colchicine derivatives is limited by their narrow therapeutic index and systemic toxicity. The development of advanced drug delivery systems for this compound is a critical area for future research to enhance its efficacy and safety.
Key Research Objectives:
Nanoparticle-Based Delivery: Encapsulating this compound in various nanocarriers, such as liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles, to improve its solubility, stability, and pharmacokinetic profile. nih.govwisdomlib.orgresearchgate.netpolito.itmdpi.com
Targeted Delivery: Functionalizing these nanoparticles with targeting ligands (e.g., antibodies, peptides, or aptamers) to achieve selective delivery to diseased cells or tissues, thereby minimizing off-target effects. nih.govwisdomlib.org
Controlled Release Formulations: Designing delivery systems that provide sustained release of the compound over an extended period, which could improve patient compliance and therapeutic outcomes.
| Delivery System | Potential Advantage | Target Application |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs. | Systemic delivery for cancer and inflammatory diseases. |
| Polymeric Nanoparticles | Tunable properties, controlled release. | Targeted delivery to specific cell types. |
| Mesoporous Silica Nanoparticles | High drug loading capacity, stimuli-responsive release. | Localized delivery and on-demand drug release. |
By systematically addressing these future research directions, the scientific community can fully elucidate the therapeutic potential and mechanism of action of this compound, potentially leading to the development of novel therapies for a range of diseases.
Q & A
Q. What computational models best predict the pharmacokinetic profile of this compound?
- Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling with software like GastroPlus®. Input parameters (logP, plasma protein binding) from in vitro assays and validate against in vivo rodent data. Address discrepancies by refining absorption/distribution submodels .
Q. How should researchers design experiments to assess off-target effects of this compound in inflammatory pathways?
- Methodological Answer: Employ a multi-omics approach: transcriptomics (RNA-seq) to identify dysregulated pathways and proteomics (TMT labeling) to quantify protein expression changes. Use STRING database analysis to map interaction networks and prioritize validation via CRISPR/Cas9 knockouts .
Data Contradiction and Validation Frameworks
Q. What strategies mitigate variability in IC₅₀ values reported for this compound?
- Methodological Answer: Standardize assay conditions (e.g., cell passage number, serum concentration) and include internal controls (e.g., colchicine as a reference). Use the PICO framework (Population: cell line; Intervention: compound concentration; Comparison: untreated controls; Outcome: viability) to harmonize reporting .
Q. How can conflicting results in tubulin polymerization assays be reconciled?
- Methodological Answer: Replicate experiments using identical buffer systems (e.g., PEM buffer) and tubulin sources (e.g., bovine vs. human). Perform statistical power analysis to ensure adequate sample size and use Bland-Altman plots to assess inter-laboratory variability .
Methodological Tables
Key Considerations for Reproducibility
- Experimental Design : Adhere to principles of scientific investigation (e.g., blinding, randomization) and document protocols in supplemental materials for peer review .
- Literature Review : Use databases like Web of Science® and Scopus® with advanced search terms (e.g., "this compound AND tubulin") to avoid redundancy and identify knowledge gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
